molecular formula C23H30N4O4 B2848805 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 903258-89-9

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2848805
CAS RN: 903258-89-9
M. Wt: 426.517
InChI Key: WGDXTLYFNNCJBO-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O4 and its molecular weight is 426.517. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Orexin Receptor Antagonism and Sleep Modulation

Research indicates that orexin peptides, produced by lateral hypothalamic neurons, are vital in maintaining wakefulness by activating orexin-1 and orexin-2 receptors. A study using selective antagonists for these receptors found that blocking the orexin-2 receptor significantly increased both nonrapid eye movement and rapid eye movement sleep time. The results suggest that orexin-2 receptor blockade is sufficient for sleep initiation and prolongation, potentially linked to the deactivation of the histaminergic system. Additionally, simultaneous inhibition of the orexin-1 receptor might attenuate the sleep-promoting effects mediated by selective orexin-2 receptor blockade, possibly correlated with dopaminergic neurotransmission (Dugovic et al., 2009).

2. Development of Tetrahydroisoquinolinones with Pharmacological Interest

Another study focused on synthesizing new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and various pharmacophoric substituents. The synthesized compounds showed promise in terms of their potential pharmacological applications (Kandinska et al., 2006).

3. Anti-tuberculosis Activity

The synthesis and study of N -(furan-2-yl-methyl)- N -(phenyl(quinolin-3-yl)methyl) acetamide derivatives were carried out, with the aim to assess their potential anti-tuberculosis activities. Structural characterization and computational studies complemented these investigations (Bai et al., 2011).

4. Pro-Drug System for Anticancer Drugs

Research into the development of 5-substituted isoquinolin-1-ones as potential pro-drugs for anticancer treatment was conducted. These compounds are designed to release parent drugs specifically in hypoxic solid tumors, showing potential applications as targeted cancer therapy agents (Berry et al., 1997).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c28-22(24-8-10-26-11-14-30-15-12-26)23(29)25-16-20(21-6-3-13-31-21)27-9-7-18-4-1-2-5-19(18)17-27/h1-6,13,20H,7-12,14-17H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDXTLYFNNCJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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